6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine
Description
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrazine core substituted with chloro, methyl, and trifluoromethyl groups at positions 6, 2, and 8, respectively. This scaffold is notable for its versatility in medicinal chemistry, serving as a key structural motif in antiviral, anticancer, and antimicrobial agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent contributes to electronic modulation and binding affinity .
Properties
Molecular Formula |
C8H5ClF3N3 |
|---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3 |
InChI Key |
BYXHHBPYGFHGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazine Derivatives
- Starting from 2-aminopyrazine or substituted pyrazines, condensation with aldehydes or alkynes under catalytic conditions can form the imidazo ring.
- For example, a domino A3-coupling reaction involving 2-aminopyridines (analogous to pyrazines) with aldehydes and alkynes under copper catalysis has been demonstrated to efficiently produce imidazo[1,2-a]pyridine derivatives. This method operates under mild heating (~50 °C) and provides good yields with low environmental impact.
- Although the exact pyrazine variant is different, similar cyclization principles apply to imidazo[1,2-a]pyrazines.
Introduction of Chlorine and Trifluoromethyl Groups
- Chlorination at the 6-position can be achieved by electrophilic chlorinating agents acting on the pyrazine or imidazo-pyrazine intermediate.
- Trifluoromethyl groups are commonly introduced via trifluoromethylation reagents such as trifluoromethyl iodide or copper-mediated trifluoromethylation reactions on suitable precursors.
- Alternatively, starting materials bearing trifluoromethyl substituents can be used to preserve this group through the cyclization steps.
Cross-Coupling and Palladium-Catalyzed Reactions
- Palladium-catalyzed coupling reactions such as Sonogashira coupling have been employed in related imidazo[1,2-a]pyrazine derivatives to install alkynyl or aryl substituents, which can be further transformed to introduce trifluoromethyl or chloro groups.
- These methods allow for modular synthesis and late-stage functionalization, enhancing synthetic flexibility.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of substituted pyrazine | Starting from 2-aminopyrazine, react with methylating agent (e.g., methyl iodide) to install methyl group at 2-position | 2-methylpyrazine derivative |
| 2 | Cyclization | Condensation with trifluoromethyl-substituted aldehyde or alkyne under copper catalysis at 50 °C | Formation of imidazo[1,2-a]pyrazine core with trifluoromethyl group at 8-position |
| 3 | Electrophilic chlorination | Treat intermediate with N-chlorosuccinimide (NCS) or similar chlorinating agent | Introduction of chlorine at 6-position |
| 4 | Purification | Chromatographic techniques to isolate pure 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine | Final product |
- The domino A3-coupling method for imidazo[1,2-a]pyridines shows that substituents on the aromatic aldehydes or aminopyridines have minimal effect on yield, suggesting robustness that could translate to pyrazine analogs.
- Mild reaction conditions (50 °C, moderate reaction times) provide good yields (~80-90%) and scalability, as gram-scale reactions maintain efficiency.
- Chlorinated and trifluoromethylated imidazo[1,2-a]pyrazines exhibit enhanced metabolic stability and biological activity, making the precise introduction of these groups critical.
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Domino A3-Coupling | 2-Aminopyrazine derivative, aldehyde, alkyne, Cu catalyst | 50 °C, 6-14 h | Mild, environmentally friendly, scalable | May require optimization for pyrazine vs pyridine |
| Electrophilic Chlorination | NCS or similar chlorinating agent | Room temp to mild heating | Selective chlorination at 6-position | Overchlorination possible if not controlled |
| Palladium-Catalyzed Cross-Coupling | Pd catalysts, alkynes or aryl halides | 80 °C, inert atmosphere | Modular, allows late-stage functionalization | Requires expensive catalysts, inert conditions |
| Direct Trifluoromethylation | Trifluoromethyl iodide or CuCF3 reagents | Mild to moderate heating | Efficient introduction of CF3 group | Sensitive reagents, may require inert atmosphere |
The preparation of this compound involves a combination of cyclization reactions of substituted pyrazines, electrophilic chlorination, and trifluoromethylation. Modern synthetic methods emphasize mild conditions, scalability, and environmental sustainability. Key methodologies include domino A3-coupling reactions and palladium-catalyzed cross-couplings, which allow for precise installation of functional groups critical to the compound’s biological activity. These approaches are supported by research demonstrating good yields and robustness across various substituents, making them suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit promising anticancer properties. Studies have shown that 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of specific signaling pathways.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Modulation of signaling pathways |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Pesticidal Properties
The compound has been investigated for its potential as a pesticide. Its unique chemical structure allows it to interact with biological systems in pests, leading to effective pest control while minimizing environmental impact.
Case Study: Efficacy in Pest Control
A field study conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results indicated a reduction in crop damage by over 40%.
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.
Table 3: Properties of Polymer Composites with Additive
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 250 | 280 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Anticancer and Antiviral Activity
- Antileukemic Activity : Imidazo[1,2-a]pyrazine derivatives (e.g., HSL385) show moderate potency against CML cell lines (K562, KCL22) but reduced efficacy in resistant lines (KCL22-IR) compared to pyridazine-based analogues (HSN748) .
- Antiviral Potential: Derivatives like 2-phenylimidazo[1,2-a]pyrazin-3-amine inhibit CDK9 and human coronaviruses (e.g., SARS-CoV-2), though activity varies with substituent bulk and polarity .
Antimicrobial and Antituberculosis Activity
- Imidazo[1,2-a]pyrazine (26 in ) exhibits MICs of 1–9 μM against Mycobacterium tuberculosis, comparable to pyrimidine analogues but less potent than pyridine-based counterparts .
Structure-Activity Relationships (SAR)
- Position 8 : Trifluoromethyl or piperazinyl groups enhance receptor binding (e.g., α2-adrenergic selectivity in 2a) and metabolic stability .
- Position 6 : Aryl or chloro substituents improve fluorescence (4BP series) and antituberculosis activity .
- Position 2 : Methyl groups balance steric effects and synthetic accessibility, as seen in antiulcer agents .
Biological Activity
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C9H7ClF3N3
- Molecular Weight : 269.62 g/mol
- CAS Number : 1845754-44-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antiviral Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit antiviral properties. For instance, T-1106, a related pyrazine derivative, demonstrated significant efficacy against the yellow fever virus (YFV) in animal models, suggesting a potential antiviral mechanism that could be relevant for this compound as well .
- Antimicrobial Properties : Compounds within this chemical class have shown promising results in inhibiting bacterial growth. Studies have reported that imidazo[1,2-a]pyrazine derivatives can effectively target various strains of bacteria, including resistant strains .
- Cholinesterase Inhibition : Some imidazo[1,2-a]pyrazine derivatives have been studied for their ability to inhibit cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biological Activity Data
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of T-1106 (a pyrazine derivative), hamsters treated with a dosage of 100 mg/kg/day showed improved survival rates and reduced viral load compared to untreated controls. The treatment initiated four hours before viral inoculation demonstrated significant therapeutic potential .
Case Study 2: Antimicrobial Activity
A series of imidazo[1,2-a]pyrazines were tested against various bacterial strains. The results indicated potent antimicrobial activity, particularly against multi-drug resistant strains, which highlights the compound's potential as a lead for antibiotic development .
Case Study 3: Neuroprotective Effects
Research into cholinesterase inhibitors has shown that certain imidazo[1,2-a]pyrazines can effectively inhibit AChE and BChE with varying degrees of potency. The dual inhibition observed suggests potential therapeutic applications in managing Alzheimer's disease symptoms .
Q & A
Q. What are the established synthetic routes for preparing 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine?
A regioselective magnesiation strategy using TMPMgCl·LiCl (11) at −60°C in THF is a foundational method for functionalizing the imidazo[1,2-a]pyrazine core. Subsequent quenching with electrophiles (e.g., allyl or acyl groups) under copper-mediated conditions (CuCN·2LiCl) enables precise substitution at the C3 position of the heterocycle. This approach achieves isolated yields of 50–90% depending on the electrophile .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
High-resolution mass spectrometry (HRMS-ESI-QTOF) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For example, ¹³C NMR can resolve trifluoromethyl substituents (JC–F coupling constants ~24.5 Hz), while HRMS confirms molecular ions (e.g., [M + H]+ calcd 354.0604, observed 345.0608) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the imidazo[1,2-a]pyrazine core be addressed?
The electron-deficient nature of the trifluoromethyl group at C8 directs reactivity toward specific positions. Using TMPMgCl·LiCl as a base selectively deprotonates the C3 position, enabling targeted electrophilic substitution. Copper catalysis (e.g., CuCN·2LiCl) further enhances regiocontrol in allylation or acylation reactions, as demonstrated in yields exceeding 85% under optimized conditions .
Q. What strategies are effective for synthesizing hybrid structures incorporating this compound?
Double cyclization methods can construct benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids. For instance, reacting 6-chloroimidazo[1,2-a]pyrazine with halogenated aryl precursors under Pd-catalyzed conditions generates fused heterocycles. Structural diversity is achieved by varying substituents (e.g., phenyl, fluoro, or chloro groups), with HRMS and X-ray crystallography validating product integrity .
Q. How can computational methods optimize reaction design for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions. The ICReDD framework integrates these tools to reduce trial-and-error experimentation, as shown in accelerated development of regioselective substitutions .
Q. Methodological Notes
- Synthetic Optimization : Reaction temperatures below −60°C and anhydrous THF are critical to prevent side reactions during magnesiation .
- Hybrid Structure Validation : X-ray diffraction (e.g., Acta Crystallographica data) resolves steric effects from bulky substituents in hybrid systems .
- Computational Workflow : Combine Gaussian for quantum calculations and Python-based libraries (e.g., RDKit) for cheminformatics to streamline reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
